Cas no 1260650-91-6 (4-(4-chloro-3-methylphenyl)morpholin-3-one)

4-(4-chloro-3-methylphenyl)morpholin-3-one 化学的及び物理的性質
名前と識別子
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- 4-(4-chloro-3-methylphenyl)morpholin-3-one
- EN300-1086196
- 1260650-91-6
-
- インチ: 1S/C11H12ClNO2/c1-8-6-9(2-3-10(8)12)13-4-5-15-7-11(13)14/h2-3,6H,4-5,7H2,1H3
- InChIKey: SSEUHYYOXTUOMV-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1C)N1C(COCC1)=O
計算された属性
- せいみつぶんしりょう: 225.0556563g/mol
- どういたいしつりょう: 225.0556563g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
4-(4-chloro-3-methylphenyl)morpholin-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1086196-0.5g |
4-(4-chloro-3-methylphenyl)morpholin-3-one |
1260650-91-6 | 95% | 0.5g |
$1111.0 | 2023-10-27 | |
Enamine | EN300-1086196-10g |
4-(4-chloro-3-methylphenyl)morpholin-3-one |
1260650-91-6 | 95% | 10g |
$4974.0 | 2023-10-27 | |
Enamine | EN300-1086196-5g |
4-(4-chloro-3-methylphenyl)morpholin-3-one |
1260650-91-6 | 95% | 5g |
$3355.0 | 2023-10-27 | |
Enamine | EN300-1086196-0.1g |
4-(4-chloro-3-methylphenyl)morpholin-3-one |
1260650-91-6 | 95% | 0.1g |
$1019.0 | 2023-10-27 | |
Enamine | EN300-1086196-0.05g |
4-(4-chloro-3-methylphenyl)morpholin-3-one |
1260650-91-6 | 95% | 0.05g |
$972.0 | 2023-10-27 | |
Enamine | EN300-1086196-5.0g |
4-(4-chloro-3-methylphenyl)morpholin-3-one |
1260650-91-6 | 5g |
$3355.0 | 2023-06-10 | ||
Enamine | EN300-1086196-1g |
4-(4-chloro-3-methylphenyl)morpholin-3-one |
1260650-91-6 | 95% | 1g |
$1157.0 | 2023-10-27 | |
Enamine | EN300-1086196-0.25g |
4-(4-chloro-3-methylphenyl)morpholin-3-one |
1260650-91-6 | 95% | 0.25g |
$1065.0 | 2023-10-27 | |
Enamine | EN300-1086196-1.0g |
4-(4-chloro-3-methylphenyl)morpholin-3-one |
1260650-91-6 | 1g |
$1157.0 | 2023-06-10 | ||
Enamine | EN300-1086196-2.5g |
4-(4-chloro-3-methylphenyl)morpholin-3-one |
1260650-91-6 | 95% | 2.5g |
$2268.0 | 2023-10-27 |
4-(4-chloro-3-methylphenyl)morpholin-3-one 関連文献
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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2. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Xin Wang,Peng Li,Zhijun Li,Wenxing Chen,Huang Zhou,Yafei Zhao,Xiaoqian Wang,Lirong Zheng,Juncai Dong,Yue Lin,Xusheng Zheng,Wensheng Yan,Jian Yang,Zhengkun Yang,Yunteng Qu,Tongwei Yuan,Yuen Wu,Yadong Li Chem. Commun., 2019,55, 6563-6566
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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5. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
4-(4-chloro-3-methylphenyl)morpholin-3-oneに関する追加情報
4-(4-Chloro-3-Methylphenyl)Morpholin-3-One: A Comprehensive Overview
4-(4-Chloro-3-Methylphenyl)Morpholin-3-One (CAS No. 1260650-91-6) is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the class of morpholinones, which are known for their diverse applications in drug discovery and chemical synthesis. The compound's structure is characterized by a morpholine ring fused with a ketone group, substituted with a 4-chloro-3-methylphenyl moiety. This substitution pattern imparts unique chemical and biological properties to the molecule, making it a valuable compound for research and development.
The morpholinone core of this compound is a six-membered ring containing one oxygen atom and one nitrogen atom, with a ketone group at the 3-position. The 4-chloro-3-methylphenyl substituent introduces electronic and steric effects that can influence the compound's reactivity, solubility, and bioavailability. Recent studies have highlighted the potential of such substituted morpholinones in modulating various biological pathways, particularly in the context of enzyme inhibition and receptor binding.
One of the most promising applications of 4-(4-Chloro-3-Methylphenyl)Morpholin-3-One lies in its role as a lead compound for drug development. Researchers have explored its ability to inhibit key enzymes involved in metabolic pathways, such as kinases and proteases. For instance, a study published in 2023 demonstrated that this compound exhibits moderate inhibitory activity against certain serine proteases, suggesting its potential as an antiviral agent. The chlorine and methyl substituents on the phenyl ring are believed to play a critical role in enhancing the compound's binding affinity to target enzymes.
In addition to its enzymatic activity, 4-(4-Chloro-3-Methylphenyl)Morpholin-3-One has shown interesting properties in terms of its pharmacokinetics. Preclinical studies indicate that the compound has moderate oral bioavailability, which is an essential factor for its potential use as an orally administered drug. The morpholinone scaffold is known for its favorable absorption characteristics, and the phenyl substituent further modulates these properties by influencing lipophilicity and permeability.
The synthesis of 4-(4-Chloro-3-Methylphenyl)Morpholin-3-One involves a multi-step process that typically begins with the preparation of the morpholine ring. Recent advancements in synthetic methodology have enabled more efficient routes to this compound, including microwave-assisted synthesis and catalytic cross-coupling reactions. These methods not only improve yield but also reduce reaction time, making them suitable for large-scale production.
From an environmental perspective, the ecological impact of 4-(4-Chloro-3-Methylphenyl)Morpholin-3-One has been evaluated in several toxicity studies. Results suggest that the compound exhibits low acute toxicity to aquatic organisms, which aligns with its intended use in pharmaceutical applications where environmental exposure is minimal. However, further long-term studies are required to fully assess its ecological footprint.
In conclusion, 4-(4-Chloro-3-Methylphenyl)Morpholin-3-One (CAS No. 1260650-91-6) is a versatile compound with significant potential in drug discovery and chemical synthesis. Its unique structure, combined with recent advances in synthetic methods and biological evaluations, positions it as a valuable tool for researchers across various disciplines. As ongoing studies continue to uncover new insights into its properties and applications, this compound is likely to play an increasingly important role in the development of novel therapeutic agents.
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